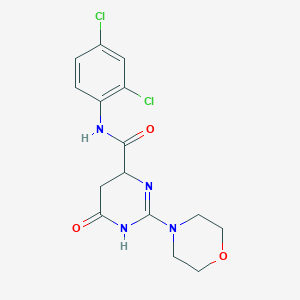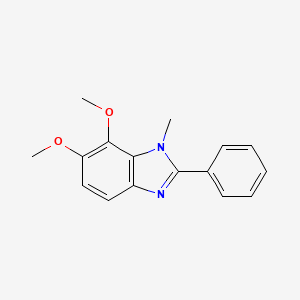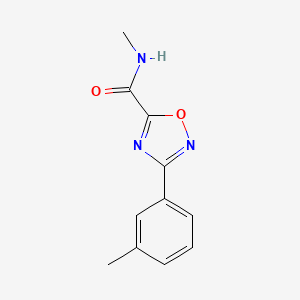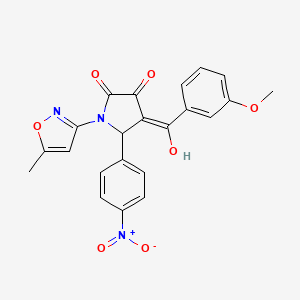![molecular formula C20H16N2O3S B5397878 4'-[2-(2-thienylcarbonyl)carbonohydrazonoyl]-4-biphenylyl acetate](/img/structure/B5397878.png)
4'-[2-(2-thienylcarbonyl)carbonohydrazonoyl]-4-biphenylyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4'-[2-(2-thienylcarbonyl)carbonohydrazonoyl]-4-biphenylyl acetate is a chemical compound that has gained attention due to its potential applications in scientific research. This compound, also known as TCH, is a derivative of hydrazine and biphenyl and has been synthesized through various methods. The purpose of
Mecanismo De Acción
The mechanism of action of 4'-[2-(2-thienylcarbonyl)carbonohydrazonoyl]-4-biphenylyl acetate is not well understood, but it is believed to act through the inhibition of cell proliferation and induction of apoptosis in cancer cells. 4'-[2-(2-thienylcarbonyl)carbonohydrazonoyl]-4-biphenylyl acetate has also been shown to bind to metal ions, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects
4'-[2-(2-thienylcarbonyl)carbonohydrazonoyl]-4-biphenylyl acetate has been shown to exhibit cytotoxicity against cancer cells, with IC50 values ranging from 1.5 to 10 μM. It has also been shown to induce apoptosis in cancer cells, as evidenced by the activation of caspase-3 and the cleavage of PARP. Additionally, 4'-[2-(2-thienylcarbonyl)carbonohydrazonoyl]-4-biphenylyl acetate has been shown to inhibit the migration and invasion of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4'-[2-(2-thienylcarbonyl)carbonohydrazonoyl]-4-biphenylyl acetate is its potential use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, 4'-[2-(2-thienylcarbonyl)carbonohydrazonoyl]-4-biphenylyl acetate has been shown to exhibit anti-cancer properties, which may make it a useful tool for cancer research. However, one limitation of 4'-[2-(2-thienylcarbonyl)carbonohydrazonoyl]-4-biphenylyl acetate is its cytotoxicity, which may limit its use in certain experiments.
Direcciones Futuras
For the study of 4'-[2-(2-thienylcarbonyl)carbonohydrazonoyl]-4-biphenylyl acetate include the development of derivatives with improved properties and further research into its mechanism of action and interactions with metal ions.
Métodos De Síntesis
The synthesis of 4'-[2-(2-thienylcarbonyl)carbonohydrazonoyl]-4-biphenylyl acetate can be achieved through several methods, including the reaction of 2-thienylcarbonyl chloride with hydrazine followed by reaction with 4-biphenyl acetic acid. Another method involves the reaction of 2-thienylcarbonyl hydrazine with 4-biphenyl acetic acid anhydride. These methods result in the formation of 4'-[2-(2-thienylcarbonyl)carbonohydrazonoyl]-4-biphenylyl acetate, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
4'-[2-(2-thienylcarbonyl)carbonohydrazonoyl]-4-biphenylyl acetate has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been found to exhibit anti-cancer properties and has been shown to inhibit the growth of cancer cells in vitro. Additionally, 4'-[2-(2-thienylcarbonyl)carbonohydrazonoyl]-4-biphenylyl acetate has been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Propiedades
IUPAC Name |
[4-[4-[(E)-(thiophene-2-carbonylhydrazinylidene)methyl]phenyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c1-14(23)25-18-10-8-17(9-11-18)16-6-4-15(5-7-16)13-21-22-20(24)19-3-2-12-26-19/h2-13H,1H3,(H,22,24)/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUFJJJWRPXZDA-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=CC=C(C=C2)C=NNC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)C2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(3,5-dimethyl-1-adamantyl)carbonyl]amino}-3-thiophenecarboxamide](/img/structure/B5397808.png)
![(3aS*,6aR*)-5-(3-methyl-2-furoyl)-3-(2-pyridin-2-ylethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5397809.png)
![(2R*,3S*,6R*)-3-(2-methoxyphenyl)-5-[3-(1H-pyrazol-1-yl)propanoyl]-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5397820.png)
![7-(3-methoxyphenyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5397822.png)
![N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5397826.png)

![6-methyl-2-phenyl-5-propyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5397846.png)



![7-acetyl-4-[(1R*,5S*)-3,8-diazabicyclo[3.2.1]oct-3-yl]-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5397900.png)
![methyl 2-[(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodec-11-yl)carbonyl]benzoate](/img/structure/B5397907.png)

